Ethyl 9,9-dimethyldec-7-enoate

Description

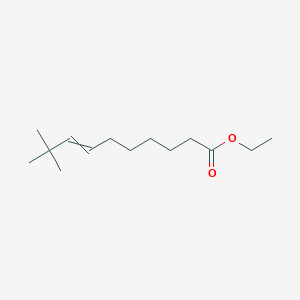

Ethyl 9,9-dimethyldec-7-enoate is a branched aliphatic ester characterized by a dec-7-enoate backbone with two methyl groups at the 9th carbon position and an ethyl ester functional group. This structure confers unique physicochemical properties, including reduced volatility and increased steric hindrance compared to simpler esters.

Properties

CAS No. |

654068-24-3 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

ethyl 9,9-dimethyldec-7-enoate |

InChI |

InChI=1S/C14H26O2/c1-5-16-13(15)11-9-7-6-8-10-12-14(2,3)4/h10,12H,5-9,11H2,1-4H3 |

InChI Key |

SWDXGYGQEGOWOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCC=CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 9,9-dimethyldec-7-enoate can be synthesized through the esterification of 9,9-dimethyldec-7-enoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

9,9-dimethyldec-7-enoic acid+ethanolH2SO4Ethyl 9,9-dimethyldec-7-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microreactors can enhance the efficiency of the esterification process by improving mass and heat transfer .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9,9-dimethyldec-7-enoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 9,9-dimethyldec-7-enoic acid and ethanol.

Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Hydrolysis: 9,9-dimethyldec-7-enoic acid and ethanol.

Reduction: 9,9-dimethyldec-7-en-1-ol.

Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

Ethyl 9,9-dimethyldec-7-enoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

Industry: Used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 9,9-dimethyldec-7-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. This hydrolysis can affect various biochemical pathways, depending on the specific biological context.

Comparison with Similar Compounds

Research Implications and Limitations

While provides quantitative data for this compound and benzoate esters, broader comparisons with other branched esters (e.g., Diethylhexyl phthalate) are hindered by incomplete data in the provided sources . The compound’s structural complexity, as inferred from , underscores the diversity of ester derivatives but highlights the need for targeted studies on synthesis pathways and application-specific performance.

Biological Activity

Ethyl 9,9-dimethyldec-7-enoate is an ester compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHO

- Functional Groups : Ester and alkene

- CAS Number : 654068-24-3

The compound's structure includes a long carbon chain with a double bond and two methyl groups at the ninth carbon, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis in the presence of esterases, releasing 9,9-dimethyldec-7-enoic acid and ethanol. This hydrolysis can impact various biochemical pathways, particularly those involving lipid metabolism and signaling pathways associated with inflammation and cell proliferation.

Interaction with Biological Targets

Research indicates that this compound may interact with specific enzymes involved in metabolic processes. The compound's unique structure allows it to act as a substrate or inhibitor for certain enzymes, potentially influencing metabolic rates and cellular responses.

Anti-inflammatory Effects

Some research suggests that esters like this compound may possess anti-inflammatory properties. These effects could be mediated through the modulation of inflammatory cytokines or by inhibiting pathways associated with inflammation.

Study on Ester Compounds

A study investigating the biological activities of various ester compounds highlighted the potential of similar structures in modulating biological responses. While this compound was not specifically tested, the findings suggest that esters can influence cellular mechanisms involved in inflammation and microbial resistance .

Application in Drug Delivery

Due to its ester linkage, this compound has been explored for use in drug delivery systems. The hydrolyzable nature of esters makes them suitable candidates for controlled release formulations in pharmaceuticals.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other esters such as ethyl acetate and ethyl butyrate. The following table summarizes key differences:

| Compound | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | CHO | Potential antimicrobial and anti-inflammatory effects | Drug delivery systems |

| Ethyl acetate | CHO | Antimicrobial | Solvent in organic synthesis |

| Ethyl butyrate | CHO | Flavoring agent | Food industry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.